2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
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Overview
Description
2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a complex organic compound. Its structure consists of various functional groups including ethylsulfanyl, acetyl, trifluoromethyl, and hydrazinecarbothioamide. Compounds of this nature often exhibit unique reactivities and find applications in diverse fields like medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of 2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide involves multi-step synthesis.
Step 1: Formation of 2,2-bis(ethylsulfanyl)acetic acid through nucleophilic substitution.
Step 2: Coupling with N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide in the presence of a coupling agent like EDCI and a catalyst such as DMAP.
Reaction Conditions: Typical conditions include room temperature, inert atmosphere (argon or nitrogen), and specific solvents (e.g., dichloromethane).
Industrial Production Methods: For large-scale synthesis, continuous flow reactors are employed to maintain optimal reaction conditions and high yields.
Types of Reactions:
Oxidation: Forms disulfide-linked analogs, influenced by oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the acetyl group to alcohol using reagents like LiAlH4.
Substitution: Halogenation or alkylation at the phenyl ring with electrophiles under Friedel-Crafts conditions.
Common Reagents and Conditions:
Oxidants: H₂O₂, mCPBA.
Reductants: LiAlH4, NaBH4.
Solvents: THF, DCM.
Catalysts: Lewis acids like AlCl3.
Major Products Formed:
Disulfide-linked derivatives.
Secondary alcohols.
Halogenated/aromatic derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in synthesizing complex molecules. Biology: Serves as a potential bioactive compound for enzyme inhibition. Medicine: Explored for anti-inflammatory or anticancer properties. Industry: Utilized in developing new materials and polymers.
Mechanism of Action
In biological systems, it inhibits specific enzymes by binding to active sites, disrupting normal function. Pathways involved often include oxidative stress and cellular signaling cascades.
Comparison with Similar Compounds
2-acetyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide
bis(ethylsulfanyl)acetic acid derivatives
Properties
IUPAC Name |
1-[[2,2-bis(ethylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3OS3/c1-3-23-12(24-4-2)11(21)19-20-13(22)18-10-7-5-6-9(8-10)14(15,16)17/h5-8,12H,3-4H2,1-2H3,(H,19,21)(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDJQTCLARBOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)NNC(=S)NC1=CC=CC(=C1)C(F)(F)F)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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